
2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide, also known as Compound A, is a synthetic compound that has been studied for its potential use in various scientific research applications. The compound was first synthesized in 2005 by scientists at GlaxoSmithKline, and since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, it has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in inflammation and other cellular processes. By inhibiting NF-κB activity, 2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide A may be able to reduce inflammation and other disease processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide A has a number of biochemical and physiological effects in the body. For example, it has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide A in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. This makes it easier to study its effects in vitro and in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are a number of potential future directions for research on 2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide A. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammatory diseases, and autoimmune disorders. Another area of interest is its potential as a tool for studying the role of NF-κB in cellular processes. Additionally, future studies may investigate the safety and efficacy of 2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide A in human clinical trials.
Méthodes De Synthèse
The synthesis of 2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide A involves a multi-step process that begins with the reaction of 4-chloro-3-methylphenol with 2,5-dimethylpyrrole to form an intermediate product. This intermediate is then reacted with 3-chloropropanoyl chloride to form the final product, 2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide. The synthesis process has been optimized over time to increase yields and purity of the final product.
Applications De Recherche Scientifique
2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide A has been studied for its potential use in a variety of scientific research applications. One area of interest has been its potential as a therapeutic agent for the treatment of various diseases. For example, studies have investigated its potential use as an anti-inflammatory agent, as well as its potential as a treatment for cancer and other diseases.
Propriétés
Numéro CAS |
111253-93-1 |
|---|---|
Nom du produit |
2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide |
Formule moléculaire |
C16H19ClN2O2 |
Poids moléculaire |
306.79 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylpyrrol-1-yl)propanamide |
InChI |
InChI=1S/C16H19ClN2O2/c1-10-9-14(7-8-15(10)17)21-13(4)16(20)18-19-11(2)5-6-12(19)3/h5-9,13H,1-4H3,(H,18,20) |
Clé InChI |
JPUSISGQAIFBGY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C)C |
SMILES canonique |
CC1=CC=C(N1NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C)C |
Synonymes |
2-(4-chloro-3-methyl-phenoxy)-N-(2,5-dimethylpyrrol-1-yl)propanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




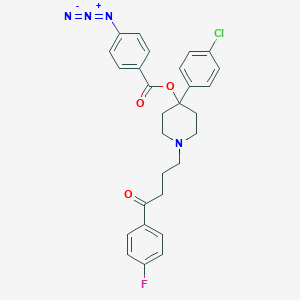

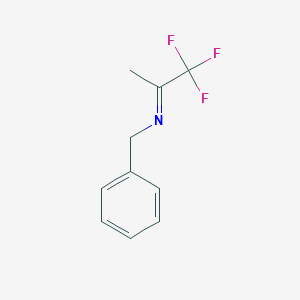
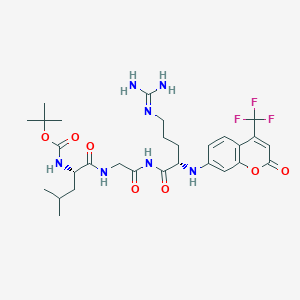
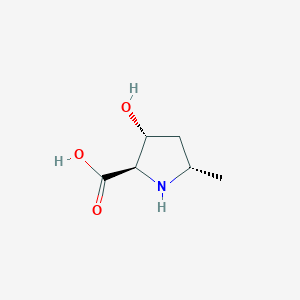




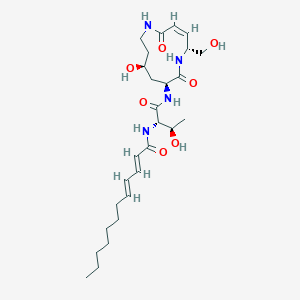

![4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide](/img/structure/B56732.png)
